![molecular formula C16H17F3N2O3 B2407712 N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide CAS No. 1825552-74-6](/img/structure/B2407712.png)
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a cyano group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The compound’s structure includes a phenoxy group, which is often associated with various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ketones, which are valuable synthetic targets in medicinal chemistry . The preparation may involve radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable approaches to ensure high yield and purity. Techniques such as tandem Claisen condensation and retro-Claisen C-C bond cleavage have been employed to efficiently produce trifluoromethyl ketones, which can then be further modified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:
Biology: It can be used as a probe to study biological processes involving fluorinated molecules.
Mécanisme D'action
The mechanism of action of N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with molecular targets through its trifluoromethyl and cyano groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s biological activity . The pathways involved may include the activation or inhibition of specific enzymes or receptors, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated and cyano-containing molecules, such as trifluoromethyl ketones and cyano-substituted aromatics .
Uniqueness
N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-11(14(22)21-15(10-20)6-8-23-9-7-15)24-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOMEEIITONKEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C#N)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
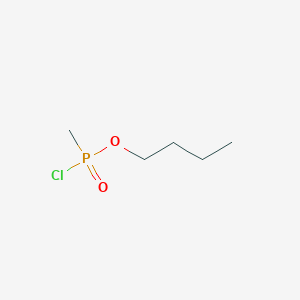
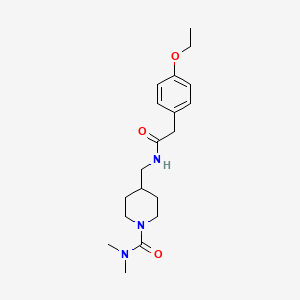
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)
![1-(3-methoxyphenyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2407632.png)
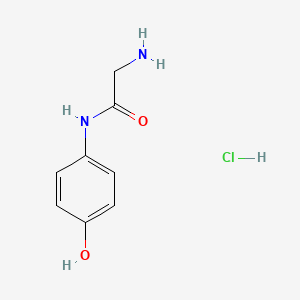

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)
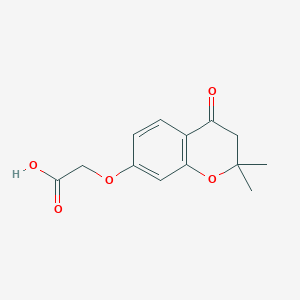
![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)
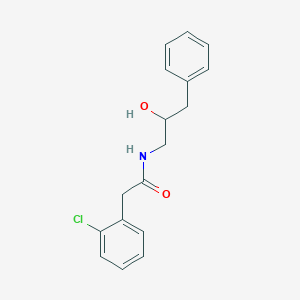
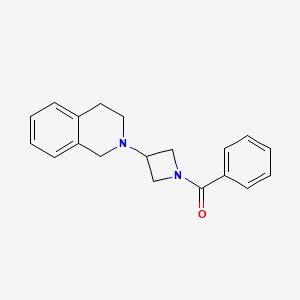
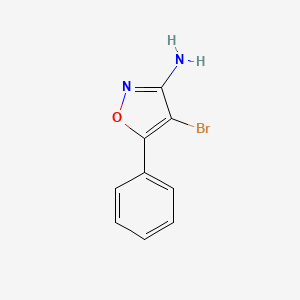
![(2Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)
